2,3-Dichloropropyl isohexanoate
Description
Structure
3D Structure
Properties
CAS No. |
88606-63-7 |
|---|---|
Molecular Formula |
C9H16Cl2O2 |
Molecular Weight |
227.12 g/mol |
IUPAC Name |
2,3-dichloropropyl 4-methylpentanoate |
InChI |
InChI=1S/C9H16Cl2O2/c1-7(2)3-4-9(12)13-6-8(11)5-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
QKQSJQLWPHJUEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)OCC(CCl)Cl |
Origin of Product |
United States |
Synthetic Routes and Methodologies for 2,3 Dichloropropyl Isohexanoate and Analogues
Direct Esterification Approaches involving 2,3-Dichloropropanol and Isohexanoic Acid
Direct esterification represents the most straightforward conceptual approach to synthesizing 2,3-dichloropropyl isohexanoate, wherein 2,3-dichloropropanol and isohexanoic acid are reacted directly to form the target ester and water.
Conventional synthesis of esters from an alcohol and a carboxylic acid is typically achieved through Fischer-Speier esterification. wikipedia.orgmasterorganicchemistry.comlibretexts.orgbyjus.commasterorganicchemistry.comucalgary.ca This acid-catalyzed condensation reaction involves heating the alcohol (2,3-dichloropropanol) and the carboxylic acid (isohexanoic acid) in the presence of a strong acid catalyst. wikipedia.orgbyjus.commasterorganicchemistry.comchemguide.co.uk
Commonly used catalysts for Fischer esterification include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and sometimes dry hydrogen chloride gas. wikipedia.orgchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of one of the reactants (usually the alcohol) can be used, or the water produced during the reaction can be removed, for instance, by azeotropic distillation using a Dean-Stark apparatus. wikipedia.orgmasterorganicchemistry.com
The general mechanism for the acid-catalyzed esterification proceeds as follows:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.orgucalgary.ca
Nucleophilic attack of the alcohol's oxygen atom on the activated carbonyl carbon, leading to a tetrahedral intermediate. ucalgary.ca
A series of proton transfers results in the formation of a good leaving group (water). ucalgary.ca
Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product. ucalgary.ca
While specific literature on the synthesis of this compound is scarce, the general principles of Fischer esterification are applicable. However, the presence of chlorine atoms on the propyl chain might influence the reactivity of the alcohol. Esters of 1,3-dichloropropan-2-ol and 1,2-dichloropropan-3-ol with unsaturated organic acids like acrylic acid and methacrylic acid can be prepared by reacting the respective dichloropropanol (B8674427) with the acid, sometimes in the presence of a catalyst, in a solvent such as another ester, alcohol, or ketone at temperatures ranging from 25°C to 150°C. google.com
A study also describes the synthesis of 2-chloroethyl and 3-chloropropyl esters from the corresponding dichloroalkanes (1,2-dichloroethane and 1,3-dichloropropane) and various carboxylic acids. rsc.org This suggests an alternative route where a dichloropropane could potentially react with isohexanoic acid to form the desired ester, although this is a less common method than direct esterification of the alcohol.
Table 1: Conventional Esterification Methods
| Method | Reactants | Catalyst | Key Features |
|---|---|---|---|
| Fischer-Speier Esterification | Carboxylic Acid + Alcohol | Strong Acid (e.g., H₂SO₄, TsOH) | Reversible reaction; often requires removal of water or excess alcohol to drive to completion. wikipedia.orgchemguide.co.uk |
| Acyl Chloride Method | Acyl Chloride + Alcohol | - | Vigorous, often exothermic reaction at room temperature. chemguide.co.uk |
| Acid Anhydride Method | Acid Anhydride + Alcohol | - | Generally less vigorous than the acyl chloride method. chemguide.co.uk |
Enzymatic Esterification for Analogous Esters
Enzymatic catalysis, particularly using lipases, presents a green and highly specific alternative to conventional chemical synthesis for producing esters, especially flavor and fragrance esters. libretexts.org These biocatalytic reactions are conducted under mild conditions, which can help to avoid the side reactions and harsh chemicals associated with traditional methods. libretexts.org
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification, transesterification, and hydrolysis reactions in both aqueous and non-aqueous media. libretexts.org The synthesis of various flavor esters using lipases has been extensively studied. For instance, immobilized lipases have been successfully employed for the production of isoamyl acetate (B1210297) (banana flavor), ethyl valerate (B167501) (apple flavor), and butyl acetate (pineapple flavor).
The choice of lipase (B570770) is crucial for efficient ester synthesis. Lipases from sources such as Candida antarctica (CALB), Rhizomucor miehei, and Aspergillus niger are commonly used. libretexts.org Immobilization of these enzymes on solid supports is a common strategy to enhance their stability and allow for easy separation and reuse, making the process more economical. libretexts.org
Reaction parameters such as temperature, substrate molar ratio, water activity, and the nature of the solvent (or lack thereof in solvent-free systems) significantly influence the conversion efficiency and reaction rate. For example, in the synthesis of flavor esters like ethyl lactate, butyl butyrate, and ethyl caprylate, a novel lipase from Aspergillus niger was effective in a soybean-oil-based solvent system. google.com
While there is no specific report on the enzymatic synthesis of this compound, the principles can be applied to analogous esters. The substrate specificity of lipases would need to be considered for the sterically demanding and electronically modified 2,3-dichloropropanol.
Table 2: Examples of Enzymatic Flavor Ester Synthesis
| Ester | Alcohol | Carboxylic Acid | Lipase Source | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Ethyl Lactate | Ethanol | Lactic Acid | Aspergillus niger | 15.8% | google.com |
| Butyl Butyrate | Butanol | Butyric Acid | Aspergillus niger | 37.5% | google.com |
| Ethyl Caprylate | Ethanol | Caprylic Acid | Aspergillus niger | 24.7% | google.com |
Synthesis via Chlorohydrin Esterification Pathways
An alternative to the direct esterification of a pre-synthesized dichloropropanol is the formation of the ester from glycerol-derived chlorohydrins. This pathway is particularly relevant given that glycerol (B35011) is an abundant and renewable feedstock, primarily generated as a byproduct of biodiesel production.
The hydrochlorination of glycerol using hydrogen chloride (HCl) is a well-established method for producing a mixture of monochlorohydrins and dichlorohydrins (DCH). libretexts.org The reaction typically yields a mixture of 1,3-dichloro-2-propanol (B29581) (α,γ-DCH) and 2,3-dichloro-1-propanol (B139626) (α,β-DCH). libretexts.orgjackwestin.com This reaction is often catalyzed by a carboxylic acid, such as acetic acid. libretexts.orgjackwestin.com The presence of the carboxylic acid catalyst can lead to the in-situ formation of chlorohydrin esters. jackwestin.comyoutube.com
Glycerol Hydrochlorination : Glycerol reacts with HCl, usually in the presence of a carboxylic acid catalyst, to form monochlorohydrins and subsequently dichlorohydrins. wikipedia.orgrsc.org
Esterification : The chlorohydrin intermediates can then be esterified with a carboxylic acid. This can occur concurrently with the hydrochlorination if a carboxylic acid is used as a catalyst, or as a separate step.
A direct, one-pot synthesis of chlorohydrin esters from glycerol and various fatty acids has been described. libretexts.org This approach is advantageous as the resulting chlorohydrin esters are less volatile than the free chlorohydrins, which can reduce their toxicity and handling issues. libretexts.org The reaction of glycerol with a carboxylic acid and a chlorine source can directly yield the corresponding dichloropropyl ester. For example, using an ionic liquid as a solvent and hydrated aluminum chloride as a chlorine source, various alkyl and aryl carboxylic acids have been converted to their corresponding 1,3-dichloro-2-propyl esters, which were the main regioisomers formed. libretexts.org
Specific reagents can be employed to facilitate the synthesis of chlorohydrin esters. One such reagent is chlorotrimethylsilane (B32843) (CTMS). A method for the synthesis of chlorohydrin esters using carboxylic acid derivatives, glycerol, and CTMS as reagents has been reported. google.com In this context, CTMS can act as a source of chlorine and a promoter for the esterification reaction. However, alternative and less expensive chlorine sources, such as hydrated aluminum chloride, have also been investigated to avoid the use of CTMS. libretexts.org
Another approach involves the use of acyl chlorides as both a reagent and a catalyst for the production of dichlorohydrins from glycerol. wikipedia.orggoogle.com When an acyl chloride (R-COCl) reacts with glycerol, it can form glycerol esters and generate HCl in situ. google.com This in-situ generated HCl then drives the hydrochlorination of the glycerol esters to yield dichlorohydrin products. google.com Using a stoichiometric amount of the acyl chloride relative to glycerol can lead to the formation of dichlorohydrins with high reaction rates. google.com
Preparation of Dichloropropyl Moieties for Esterification
The key precursor for the direct esterification route is a dichloropropyl alcohol. The primary isomers of interest are 2,3-dichloro-1-propanol and 1,3-dichloro-2-propanol. These are commonly referred to as glycerol dichlorohydrins.
The synthesis of these compounds is predominantly achieved through the hydrochlorination of glycerol. wikipedia.orgchemguide.co.uklibretexts.org This process typically involves reacting glycerol with either aqueous or gaseous hydrogen chloride, often in the presence of a carboxylic acid catalyst like acetic acid. wikipedia.orgchemguide.co.uk The reaction proceeds in a stepwise manner, first forming monochlorohydrins and then the desired dichlorohydrins. wikipedia.org
The reaction conditions, such as temperature, pressure, and the ratio of reactants, can be optimized to favor the formation of the dichlorohydrin mixture. For instance, the reaction can be carried out by passing dry hydrogen chloride gas into a heated mixture of glycerol and acetic acid at around 100–110°C. chemguide.co.uk The product is a mixture of isomers, primarily 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol. nih.gov The separation of these isomers can be challenging.
Another route to dichloropropanols is the hypochlorination of allyl chloride, which also generates a mixture of 2,3- and 1,3-dichloropropanols. nih.gov Additionally, 1,3-dichloro-2-propanol can be synthesized via a continuous process by reacting hydrochloric acid with epichlorohydrin. nih.gov
Table 3: Methods for Preparing Dichloropropyl Moieties
| Method | Starting Material | Reagents | Products | Key Features | Reference |
|---|---|---|---|---|---|
| Glycerol Hydrochlorination | Glycerol | HCl, Acetic Acid (catalyst) | Mixture of 1,3-DCH and 2,3-DCH | Utilizes renewable feedstock; produces isomeric mixture. | wikipedia.orgchemguide.co.uklibretexts.org |
| Hypochlorination of Allyl Chloride | Allyl Chloride | Hypochlorous Acid | Mixture of 1,3-DCH and 2,3-DCH | Produces an approximate 7:3 ratio of 2,3-DCH to 1,3-DCH. | nih.gov |
| Reaction with Epichlorohydrin | Epichlorohydrin | HCl | 1,3-Dichloro-2-propanol | Continuous process. | nih.gov |
Formation of Dichloropropanols from Allyl Chloride Hypochlorination
The industrial production of dichloropropanols is predominantly achieved through the hypochlorination of allyl chloride. This reaction typically yields a mixture of two isomers: 2,3-dichloropropan-1-ol and 1,3-dichloropropan-2-ol. google.com
A common method involves the reaction of allyl chloride with hypochlorous acid. google.com To improve reaction yield and the degree of conversion of allyl chloride, a continuous process has been developed where gaseous allyl chloride is reacted with a hypochlorinating agent generated in situ from gaseous chlorine and an aqueous solution with a basic pH. google.com This reaction is typically carried out in a vertical reactor at a temperature between 45 and 70 °C and a pH of 3 to 6. google.com This process can achieve a conversion rate of allyl chloride of nearly 100% and a dichloropropanol yield of over 95%. google.com
| Parameter | Value |
| Reactant | Gaseous Allyl Chloride |
| Hypochlorinating Agent | Generated in situ (gaseous chlorine + basic aq. solution) |
| Reactor Type | Single Vertical Reactor |
| Temperature | 45-70 °C |
| pH | 3-6 |
| Allyl Chloride Conversion | ~100% |
| Dichloropropanol Yield | >95% |
Table 1: Optimized Parameters for Continuous Hypochlorination of Allyl Chloride. google.com
Greener synthetic routes are also being explored to avoid the use of hazardous chlorine gas. One such method is the chlorohydrination of allyl chloride using hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) catalyzed by hollow titanium silicate (B1173343) zeolite. rsc.org This approach offers high conversion rates and a dichloropropanol selectivity exceeding 95% under mild conditions, with the added benefit of a reusable heterogeneous catalyst. rsc.org The catalytic activity is attributed to the synergistic effect of the Lewis acidity of the titanium framework and the Brønsted acidity of HCl, which promotes the epoxidation of allyl chloride and subsequent ring-opening. rsc.org
Microchemical systems have also been designed for the chlorohydrination of allyl chloride with aqueous chlorine. researchgate.net This method utilizes micromixers and a delay loop, achieving a reaction time of less than 10 seconds and a selectivity higher than 98%. researchgate.net
Generation of Dichloropropyl Radicals for Functionalization
While the synthesis of this compound itself proceeds via an esterification reaction, the functionalization of related chloro-compounds can involve radical intermediates. The generation of alkyl radicals, including those derived from dichloropropane, has traditionally relied on the use of toxic tin hydrides. nih.gov However, modern synthetic chemistry has seen a shift towards cleaner, photochemically-driven methods. nih.gov
Photocatalysis and other photochemical processes have enabled the use of a wider variety of alkyl radical precursors. nih.gov For instance, diazo compounds can be transformed into carbon radicals using a photocatalyst or an iron catalyst through a proton-coupled electron transfer (PCET) process. nih.gov These radicals can then add to alkenes to form new radical species, which can subsequently undergo hydroalkylation or azidoalkylation. nih.gov While not directly applied to dichloropropyl radicals in the provided context, these methods represent the forefront of radical generation and functionalization in organic synthesis.
Advanced Synthetic Strategies for Isohexanoic Acid Derivatives
The synthesis of isohexanoic acid derivatives can be achieved through various modern synthetic methodologies. While specific strategies for isohexanoic acid were not detailed in the provided search results, general principles for the synthesis of carboxylic acid derivatives are applicable. For instance, the synthesis of hydroxamic acid derivatives, which are also carboxylic acid derivatives, involves several established methods. nih.gov These often include the coupling of a carboxylic acid with a hydroxylamine (B1172632) derivative, frequently facilitated by a coupling agent.
Investigations into Regio- and Stereoselectivity in Dichloropropyl Ester Synthesis
The synthesis of this compound from 2,3-dichloropropan-1-ol and isohexanoic acid is a straightforward esterification. The primary considerations for regio- and stereoselectivity arise from the synthesis of the 2,3-dichloropropan-1-ol precursor itself.
As mentioned in section 2.3.1, the hypochlorination of allyl chloride produces a mixture of 2,3-dichloropropan-1-ol and 1,3-dichloropropan-2-ol. google.com The ratio of these isomers is dependent on the reaction conditions. Controlling the regioselectivity of this reaction is crucial for maximizing the yield of the desired 2,3-dichloro isomer.
Stereoselectivity becomes a factor because 2,3-dichloropropan-1-ol is a chiral molecule. The synthesis via hypochlorination of allyl chloride typically results in a racemic mixture of (R)- and (S)-2,3-dichloropropan-1-ol. The subsequent esterification with isohexanoic acid (which is achiral) will produce a racemic mixture of (R)- and (S)-2,3-dichloropropyl isohexanoate. Achieving a stereoselective synthesis would require either a stereoselective synthesis of 2,3-dichloropropan-1-ol or a kinetic resolution of the racemic alcohol before or during the esterification step. While the general principles of stereoselective synthesis are well-established, specific studies on the stereoselective synthesis of 2,3-dichloropropyl esters were not found in the provided search results.
Chemical Transformations and Reaction Mechanisms of 2,3 Dichloropropyl Isohexanoate
Hydrolysis and Solvolysis Pathways of Dichloropropyl Esters
The cleavage of the ester bond in dichloropropyl esters like 2,3-dichloropropyl isohexanoate can occur through hydrolysis and solvolysis, processes that involve the nucleophilic attack of a solvent molecule. wikipedia.org
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. libretexts.org The hydrolysis of esters can be catalyzed by either an acid or a base. libretexts.orgucalgary.ca
Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification. ucalgary.cayoutube.com The process is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers lead to the elimination of the alcohol (2,3-dichloro-1-propanol) and the formation of the carboxylic acid (isohexanoic acid). ucalgary.cayoutube.com This reaction is reversible and typically requires heat and an excess of water to drive the equilibrium towards the products. chemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification) : This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, also forming a tetrahedral intermediate. ucalgary.camasterorganicchemistry.com This intermediate then collapses, eliminating the alkoxide (2,3-dichloropropoxy) anion as the leaving group. The alkoxide is a strong base and subsequently deprotonates the newly formed carboxylic acid in a rapid and essentially irreversible acid-base reaction. This final step drives the reaction to completion, making base-catalyzed hydrolysis a more effective method for ester cleavage than its acid-catalyzed counterpart. chemistrysteps.commasterorganicchemistry.com
Solvolysis is a more general term that describes the reaction of a substrate with the solvent as the nucleophile. wikipedia.org Hydrolysis is a specific type of solvolysis where water is the solvent. Other solvolysis reactions include alcoholysis (with an alcohol) and ammonolysis (with ammonia). wikipedia.org In the context of this compound, if dissolved in an alcohol like methanol, it could undergo methanolysis, a type of transesterification, to form methyl isohexanoate and 2,3-dichloro-1-propanol (B139626). wikipedia.orgyoutube.com The mechanism of solvolysis can proceed through either an SN1 or SN2 pathway, depending on the substrate and reaction conditions. wikipedia.orgyoutube.com
| Reaction Type | Catalyst/Conditions | Products | Key Mechanistic Feature |
| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., H₂SO₄), Heat | Carboxylic Acid + Alcohol | Reversible, formation of a tetrahedral intermediate ucalgary.cachemistrysteps.com |
| Base-Catalyzed Hydrolysis | Aqueous Base (e.g., NaOH), Heat | Carboxylate Salt + Alcohol | Irreversible, formation of a tetrahedral intermediate chemistrysteps.commasterorganicchemistry.com |
| Alcoholysis (Transesterification) | Acid or Base Catalyst | New Ester + New Alcohol | Exchange of the alkoxy group wikipedia.orgmasterorganicchemistry.com |
Radical Reactions Involving Dichloropropyl Moieties and Precursors
The dichloropropyl group in this compound can participate in radical reactions, particularly radical halogenation. These reactions proceed via a free-radical chain mechanism, typically initiated by ultraviolet (UV) light or heat. savemyexams.comwikipedia.org
A radical chain reaction consists of three main stages:
Initiation : This step involves the homolytic cleavage of a relatively weak bond to generate two radicals. In the context of further chlorination, a chlorine molecule (Cl₂) can be split by UV energy into two highly reactive chlorine radicals (Cl•). libretexts.orgyoutube.com
Propagation : These are the "chain" steps of the reaction. A chlorine radical can abstract a hydrogen atom from the dichloropropyl chain, creating a new alkyl radical and a molecule of hydrogen chloride (HCl). This alkyl radical can then react with another chlorine molecule to form a trichlorinated product and a new chlorine radical, which can continue the chain. savemyexams.comlibretexts.org This process can lead to a mixture of polychlorinated products. missouri.edu
Termination : The chain reaction is terminated when two radicals combine to form a stable, non-radical molecule. This can happen in several ways, such as the combination of two chlorine radicals, two alkyl radicals, or a chlorine radical and an alkyl radical. libretexts.org
The reactivity of different C-H bonds towards radical abstraction depends on the stability of the resulting alkyl radical. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. However, chlorination is generally not very selective, and a mixture of isomers is often produced. wikipedia.orgyoutube.com In contrast, bromination is a much more selective process. youtube.comchadsprep.com
| Radical Reaction Stage | Description | Example Reactants | Example Products |
| Initiation | Formation of initial radicals | Cl₂ + UV light | 2 Cl• libretexts.org |
| Propagation | A radical reacts to form a new radical | R-H + Cl• | R• + HCl savemyexams.com |
| Propagation | The new radical reacts to continue the chain | R• + Cl₂ | R-Cl + Cl• savemyexams.com |
| Termination | Two radicals combine to end the chain | R• + Cl• | R-Cl libretexts.org |
Derivatization Reactions of the Ester Functional Group
The ester functional group of this compound can be chemically modified through various derivatization reactions. Two prominent examples are transesterification and reduction.
Transesterification is the process of exchanging the alcohol portion of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.combohrium.com
Base-Catalyzed Transesterification : An alkoxide, such as sodium ethoxide, acts as a nucleophile and attacks the carbonyl carbon of the ester. This leads to a tetrahedral intermediate, which then eliminates the original alkoxide group (2,3-dichloropropoxide) to form a new ester (e.g., ethyl isohexanoate). To drive the reaction, the nucleophilic alcohol is often used as the solvent. masterorganicchemistry.com
Acid-Catalyzed Transesterification : The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol. This pathway is reversible and follows a series of protonation, addition, deprotonation, elimination, and deprotonation steps. masterorganicchemistry.com
Reduction of the ester group can be achieved using strong reducing agents.
Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. libretexts.orgyoutube.com The reaction involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon. This is followed by the elimination of the alkoxide leaving group and a second hydride attack on the resulting aldehyde intermediate. A final workup step with water protonates the alkoxides to yield two alcohols: in this case, isohexyl alcohol and 2,3-dichloro-1-propanol. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.orgyoutube.com
Diisobutylaluminum Hydride (DIBAL-H) can be used for the partial reduction of esters to aldehydes, although careful control of reaction conditions is necessary. youtube.com
| Derivatization Reaction | Reagent(s) | Product(s) | Notes |
| Transesterification | Alcohol (e.g., ethanol), Acid or Base Catalyst | New Ester (e.g., ethyl isohexanoate) + 2,3-dichloro-1-propanol | Reversible under acidic conditions; driven to completion under basic conditions. masterorganicchemistry.com |
| Reduction to Alcohols | 1. LiAlH₄ 2. H₂O | Isohexyl alcohol + 2,3-dichloro-1-propanol | A strong reducing agent is required. libretexts.orgyoutube.com |
| Reduction to Aldehyde | DIBAL-H | Isohexanal + 2,3-dichloro-1-propanol | Requires careful control of stoichiometry and temperature. youtube.com |
Mechanistic Studies of Chloropropanol (B1252657) Ester Formation
The formation of chloropropanol esters, such as this compound, is a significant area of study, particularly in food chemistry where they are known process contaminants in refined oils. These esters are typically formed at high temperatures during the deodorization step of oil refining when a source of chlorine is present.
Studies have shown that the primary precursors for the formation of dichloropropyl esters are acylglycerols (mono-, di-, and triacylglycerols) and a chlorine donor. The mechanism is thought to involve the nucleophilic substitution of a hydroxyl group or an acyl group on the glycerol (B35011) backbone by a chloride ion.
Research indicates several potential pathways for formation:
From Triacylglycerols and Diacylglycerols : At high temperatures (e.g., 250°C), triacylglycerols and diacylglycerols can react in the presence of a chlorine source to form chloropropanol diesters. savemyexams.com
Role of Acylglycerols : Partial acylglycerols (mono- and diacylglycerols) have demonstrated a greater capacity to form monochloropropanediol (MCPD) esters compared to triacylglycerols. However, the availability of chloride ions is often the main limiting factor in the reaction. nih.gov
Nucleophilic Substitution : One proposed mechanism involves a direct nucleophilic substitution reaction where a chloride ion attacks the glycerol backbone of an acylglycerol. Computational studies have suggested that an ester-based direct nucleophilic substitution is a likely pathway for the formation of 3-MCPD esters. libretexts.org
The formation is influenced by several factors, including temperature, the concentration of acylglycerols, and the availability and nature of the chlorine donor. savemyexams.comnih.gov Optimizing refining processes to remove these precursors before high-temperature treatment can significantly reduce the formation of these esters. nih.gov
Analytical Techniques for Detection and Quantification of 2,3 Dichloropropyl Isohexanoate
Sample Preparation and Extraction Methodologies for Diverse Matrices
The successful analysis of 2,3-dichloropropyl isohexanoate is highly dependent on the initial sample preparation and extraction steps. These procedures are crucial for isolating the target analyte from the sample matrix, removing interfering substances, and concentrating the analyte to a level suitable for detection. The choice of methodology is dictated by the nature of the sample matrix.
For matrices with high-fat content, such as edible oils , a common approach involves a multi-step cleanup process to remove the bulk of triacylglycerols, which can interfere with chromatographic analysis. One effective technique is the use of a silica (B1680970) gel column for cleanup. nih.gov This method has been successfully applied to the analysis of similar compounds like 3-monochloropropane-1,2-diol (3-MCPD) esters. nih.gov
Another versatile and widely used sample preparation technique is Solid-Phase Extraction (SPE) . SPE utilizes a solid adsorbent material packed in a cartridge to selectively retain the analyte of interest while allowing interfering compounds to pass through. For the extraction of esters from aqueous matrices, various sorbent materials can be employed. For instance, a polytetrafluoroethylene (PTFE) turnings-packed column has been used for the SPE of phthalate (B1215562) esters from water samples. nih.gov The selection of the appropriate sorbent and elution solvents is critical for achieving high recovery of the target analyte. ifremer.fr
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers a streamlined approach to sample preparation, particularly for a wide range of analytes in food matrices. nih.gov This technique typically involves an initial liquid-liquid extraction with acetonitrile, followed by a "salting-out" step and a dispersive solid-phase extraction (d-SPE) cleanup. nih.gov While specific applications for this compound are not documented, the QuEChERS method has proven effective for various ester plasticizers in edible oils. nih.gov
For biological samples, such as fish lipids , the extraction of halogenated fatty acids often involves an initial lipid extraction, followed by fractionation to isolate the acidic and neutral components. lu.selu.se Transesterification to form fatty acid methyl esters (FAMEs) is a common derivatization step to improve the volatility and chromatographic behavior of these compounds for gas chromatography (GC) analysis. lu.selu.senih.gov
The table below summarizes various sample preparation and extraction methodologies that could be adapted for the analysis of this compound in different matrices, based on methods developed for analogous compounds.
Table 1: Potential Sample Preparation and Extraction Methodologies for this compound
| Matrix | Sample Preparation/Extraction Technique | Key Steps | Reference Compound(s) |
| Edible Oils | Silica Gel Column Cleanup | Removal of triacylglycerols to reduce matrix effects. | 3-MCPD diesters nih.gov |
| Edible Oils | QuEChERS | Acetonitrile extraction, salting-out with anhydrous magnesium sulfate, and d-SPE cleanup. | Phthalate esters nih.gov |
| Water | Solid-Phase Extraction (SPE) | Adsorption on a solid sorbent (e.g., PTFE), followed by elution with an organic solvent. | Phthalate esters nih.gov |
| Fish Lipids | Lipid Extraction and Fractionation | Extraction of total lipids, followed by separation into acidic and neutral fractions. | Halogenated fatty acids lu.selu.se |
| Biological Samples | Derivatization to FAMEs | Conversion of fatty acids to their corresponding methyl esters to enhance volatility for GC analysis. | Fatty acids nih.gov |
Validation and Performance Metrics of Analytical Methods (e.g., Sensitivity, Recoveries)
The validation of an analytical method is essential to ensure its reliability, accuracy, and fitness for purpose. nih.gov Key performance metrics that are evaluated during method validation include sensitivity (limit of detection and limit of quantification), recovery, precision, and linearity. lu.senih.gov
Sensitivity , which encompasses the Limit of Detection (LOD) and Limit of Quantification (LOQ) , defines the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For the analysis of related chloropropanol (B1252657) esters in edible oils using high-resolution mass spectrometry (HRMS), LODs have been reported in the range of 0.033 to 12.678 µg/kg, with LOQs ranging from 0.100 to 55 µg/kg, depending on the specific ester. nih.gov For the analysis of 3-MCPD diesters in vegetable oils using ultrahigh-performance liquid chromatography coupled to high-resolution mass spectrometry (U-HPLC-HRMS), the lowest calibration levels were estimated to be between 2 and 5 µg/kg. nih.gov
Recovery studies are performed to assess the efficiency of the extraction and analytical process. This is typically determined by analyzing samples spiked with a known concentration of the analyte. For 3-MCPD esters in edible oils, recovery values between 80% and 120% have been reported, with a relative standard deviation (RSD) ranging from 1.9% to 11.8%. nih.govnih.gov In the analysis of phthalate esters from water samples using SPE, acceptable recoveries ranging from 92.1% to 127.5% were achieved. nih.gov
Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions and is usually expressed as the relative standard deviation (RSD). For the analysis of 3-MCPD diesters, repeatability (precision under the same operating conditions over a short interval of time) was reported with an RSD of 5-9%. nih.gov
The table below presents a summary of validation and performance metrics from studies on compounds structurally similar to this compound, which can serve as a benchmark for methods developed for this specific analyte.
Table 2: Validation and Performance Metrics for the Analysis of Related Ester Compounds
| Analyte(s) | Matrix | Analytical Method | LOD | LOQ | Recovery (%) | RSD (%) |
| 3-MCPD monoesters | Edible Oils | HRMS | 0.079–12.678 µg/kg | 0.979–38.035 µg/kg | 80–100 | 1.9–11.8 |
| 3-MCPD diesters | Edible Oils | HRMS | 0.033–18.610 µg/kg | 0.100–55 µg/kg | 80–100 | 1.9–11.8 |
| 3-MCPD diesters | Vegetable Oils | U-HPLC-HRMS | - | 2–5 µg/kg (as lowest calibration level) | 89–120 | 5–9 |
| Phthalate esters | Water | SPE-HPLC-UV | 3.1–5.8 ng/mL | - | 92.1–127.5 | - |
Environmental Behavior and Fate of 2,3 Dichloropropyl Isohexanoate
Environmental Occurrence and Distribution of Related Chloropropanol (B1252657) Esters
While specific data on the environmental occurrence of 2,3-dichloropropyl isohexanoate is limited, extensive research has been conducted on related chloropropanol fatty acid esters, such as those of 3-monochloropropane-1,2-diol (3-MCPD) and 2-monochloropropane-1,3-diol (2-MCPD). These compounds are not typically released into the environment in the manner of industrial chemicals but are primarily known as process contaminants formed in foods. mdpi.comnih.gov Their presence in various food products, which can be considered a vector for human and environmental exposure, has been widely documented.
These esters are commonly found in refined vegetable oils, particularly palm oil, and consequently in products made with them, such as margarines, baked goods, and infant formula. mdpi.com The refining process, especially the high-temperature deodorization step (above 200°C), is a major contributor to their formation. mdpi.comresearchgate.net A study of composite food samples in China from 2016–2019 detected 3-MCPD esters and glycidyl (B131873) esters (GEs) in numerous food categories. nih.gov High concentrations were found in oil-based processed foods and fatty foods, with detection frequencies reaching 100% in categories like eggs, vegetables, meat, and aquatic foods. nih.gov Dichloropropanol (B8674427) esters such as 1,3-dichloro-2-propanol (B29581) (1,3-DCP) and 2,3-dichloro-1-propanol (B139626) (2,3-DCP) are considered less prevalent; one major study did not detect them in any of the 288 composite food samples analyzed. nih.gov
The table below summarizes the occurrence of related chloropropanol esters in various food products, indicating their distribution in the human diet.
| Food Category | Detected Compound(s) | Concentration Range (µg/kg or mg/kg) | Reference |
|---|---|---|---|
| Vegetable Oils | 3-MCPD esters, 2-MCPD esters, GEs | High concentrations, especially in palm oil | mdpi.com |
| Infant Formula (with palm olein) | Bound 3-MCPD, Bound Glycidol (B123203) | 0.021 to 0.92 mg/kg (3-MCPD); <LOQ to 0.40 mg/kg (Glycidol) | nih.gov |
| Meat Products | 3-MCPD esters, GEs | GEs up to 61.0 µg/kg (geometric mean) | nih.gov |
| Egg Products | 3-MCPD esters, 2-MCPD esters, GEs | Up to 4,390.0 µg/kg (3-MCPD esters) | nih.gov |
| General Retail Food Products | Free 3-MCPD | 9.6 to 82.7 µg/kg | researchgate.netcapes.gov.br |
Degradation Pathways in Environmental Compartments (e.g., Hydrolysis, Biotransformation)
The primary degradation pathway for chloropropanol esters like this compound in biological and environmental systems is hydrolysis. mdpi.comnih.gov Due to their chemical structure, these esters are susceptible to breakdown into their constituent alcohol (the chloropropanol) and fatty acid.
Hydrolysis: Hydrolysis can be catalyzed by enzymes, particularly lipases. In the human gastrointestinal tract, pancreatic lipase (B570770) is known to facilitate the hydrolysis of 3-MCPD esters, releasing free 3-MCPD, which can then be absorbed. mdpi.comfood.gov.uk This enzymatic hydrolysis is a critical step, as the toxicity concerns are often associated with the free chloropropanol form. researchgate.net It is presumed that a similar lipase-catalyzed hydrolysis would occur for this compound, releasing 2,3-dichloro-1-propanol. This process can also occur during food processing itself, such as in traditional Chinese cooking, where degradation of chloropropanol esters has been observed with increased cooking times. nih.gov
In addition to enzymatic action, hydrolysis can be chemically induced under acidic or alkaline conditions. nih.gov For analytical purposes, methods often employ acid- or alkali-catalyzed transesterification to intentionally break down the esters to measure the total amount of bound chloropropanols. nih.govtandfonline.com These same chemical principles suggest that in environmental compartments with suitable pH conditions, slow abiotic hydrolysis could occur.
Biotransformation: Once the chloropropanol backbone is released, it can undergo further biotransformation. While the specific pathways for 2,3-dichloro-1-propanol are not as extensively studied as those for 3-MCPD, research on related chlorinated compounds provides insight. Bacterial strains have been identified that can degrade chlorinated aromatic compounds like 2,3-dichloronitrobenzene. nih.gov These organisms utilize dioxygenase enzymes to initiate the breakdown of the molecule, often leading to mineralization. nih.gov It is plausible that soil and aquatic microorganisms could evolve or possess metabolic pathways capable of degrading chlorinated propanols released from the hydrolysis of their esters.
The degradation process generally involves the following key steps:
Ester Hydrolysis: The initial and most significant step where the ester bond is cleaved, releasing the fatty acid and the chloropropanol. mdpi.comnih.gov
Chloropropanol Metabolism: The released chloropropanol (e.g., 2,3-dichloro-1-propanol) becomes available for further degradation. This can involve oxidation and dehalogenation steps by microbial enzymes.
Assessment of Environmental Fate using Computational Modeling Approaches
Given the vast number of chemical compounds and the cost of experimental testing, computational models are increasingly used to predict the environmental fate and toxicity of substances like this compound. nih.gov These in silico methods use a molecule's chemical structure to estimate its physicochemical properties and behavior.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are a cornerstone of this approach. osti.gov These models are built by correlating the structural features of a large set of chemicals with their known experimental properties (e.g., biodegradability, water solubility, partition coefficient). The resulting model can then predict these properties for new or untested compounds. The OPERA (OPEn structure-activity/property Relationship App) models, for example, are a suite of open-source QSAR models developed using high-quality data to predict physicochemical properties and environmental fate endpoints in a manner compliant with regulatory standards like those of the OECD. osti.gov
Other computational chemistry methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), can provide deeper mechanistic insights. njit.edu DFT can be used to study the reactivity of a molecule and predict potential degradation pathways, for instance, by calculating the activation energies for reactions like hydrolysis or oxidation. nih.gov MD simulations can model the behavior of a chemical in different environmental media, such as its interaction with soil particles or its tendency to bioaccumulate in organisms. njit.edu Models like COSMO-RS can be used to predict properties like the octanol-water partition coefficient (Kow) and bioconcentration factor (BCF), which are crucial for assessing environmental risk. academicjournals.org
The table below outlines several computational approaches applicable to assessing the environmental fate of this compound.
| Modeling Approach | Purpose | Typical Inputs | Predicted Endpoints | Reference |
|---|---|---|---|---|
| QSAR/QSPR (e.g., OPERA) | Predicts physicochemical properties and environmental fate from chemical structure. | Chemical structure (e.g., SMILES code) | LogP, water solubility, biodegradability half-life, bioconcentration factor (BCF). | osti.gov |
| Density Functional Theory (DFT) | Provides mechanistic insights into chemical reactions and stability. | Molecular geometry, electronic structure | Reaction pathways, activation energies for degradation, reactivity sites. | njit.edu |
| Molecular Dynamics (MD) | Simulates the physical movement and interaction of molecules over time. | Force fields, system composition (e.g., solvent, membrane) | Adsorption behavior, membrane permeability, bioaccumulation potential. | njit.edu |
| COSMO-RS | Predicts thermodynamic properties in liquid systems. | Quantum chemical computation results | Octanol-water partition coefficient (Kow), soil adsorption, toxicity. | academicjournals.org |
| Biodegradation Prediction Platforms (e.g., BiodegPred) | Merges multiple models to predict biodegradability and toxicity. | Chemical structure (e.g., SMILES code) | Probability of biodegradation, potential toxicity. | nih.gov |
Sources and Release Pathways into the Environment
The primary source of this compound and related chloropropanol esters is not direct manufacturing or use, but their formation as process contaminants during food production. mdpi.com The main pathway for their generation involves the high-temperature treatment of foods that contain both lipids (fats and oils) and a source of chlorine, such as salt (sodium chloride). mdpi.comnih.gov
Key sources and release pathways include:
Refining of Edible Oils: The deodorization step, which uses high temperatures (often >200°C) and steam to remove undesirable flavors and odors, is the most significant source of chloropropanol esters. mdpi.comresearchgate.net During this process, chlorine ions can react with acylglycerols (the building blocks of fats) to form these esters. researchgate.net
High-Temperature Food Processing: Cooking methods like frying and baking can also generate chloropropanol esters, especially when refined oils are used and salt is present. researchgate.netnih.gov For instance, one study showed that higher concentrations of sodium chloride led to increased formation of these esters during simulated cooking processes. nih.gov
Acid Hydrolysis of Proteins: Historically, chloropropanols were associated with the production of acid-hydrolyzed vegetable protein (acid-HVP), a savory food ingredient, where hydrochloric acid reacts with residual fats. food.gov.ukmaff.go.jp
The release of these compounds into the wider environment is indirect and primarily occurs through the disposal of food waste and through wastewater from domestic and industrial food processing activities. Since they are contained within food matrices, their environmental entry is diffuse rather than from a point source. Once in the environment, they can be subject to the degradation pathways described in section 6.2.
Future Research Directions and Emerging Areas for 2,3 Dichloropropyl Isohexanoate Studies
Development of Sustainable and Greener Synthetic Pathways
Future research into the synthesis of 2,3-Dichloropropyl isohexanoate is likely to prioritize the development of more sustainable and environmentally friendly methods. Traditional synthesis routes for similar chlorinated esters often involve reactants and conditions that are hazardous and produce significant waste. For instance, the synthesis of the related compound tris(2,3-dichloropropyl) phosphate (B84403) involves the use of phosphorus oxychloride and epichlorohydrin. google.comwikipedia.org A potential greener pathway for this compound could explore enzyme-catalyzed esterification or the use of less toxic chlorinating agents.
Key research objectives in this area would include:
Catalytic Routes: Investigating the use of solid acid catalysts or biocatalysts to improve reaction efficiency and reduce waste.
Alternative Reagents: Exploring the use of greener solvents and chlorinating agents to minimize environmental impact.
Process Intensification: Developing continuous flow processes to enhance safety and efficiency over traditional batch methods.
Exploration of Novel Applications in Advanced Chemical Fields
While the current applications of this compound are not well-documented in publicly available literature, its chemical structure suggests potential utility in several advanced fields. The presence of chlorine atoms and an ester group could impart useful properties.
Future research could focus on its potential as:
A specialty plasticizer: The dichloropropyl group might offer unique performance characteristics in polymer formulations.
An intermediate in organic synthesis: The reactive chlorine atoms could serve as handles for further chemical modification, leading to the creation of more complex molecules.
A component in flame retardant formulations: Chlorinated organic compounds have been used as flame retardants, although environmental and health concerns would need to be thoroughly investigated. wikipedia.org
Integrated Mechanistic Investigations into Structure-Reactivity Relationships
A fundamental understanding of the relationship between the structure of this compound and its chemical reactivity is crucial for predicting its behavior and designing new applications. Future research in this area should employ a combination of computational modeling and experimental studies.
Areas for investigation include:
Reaction Kinetics: Studying the rates and mechanisms of its hydrolysis, oxidation, and other degradation pathways.
Computational Chemistry: Using quantum-chemical calculations to predict reaction pathways, potential energy surfaces, and the activation energies of reactants and products.
Spectroscopic Analysis: Employing techniques like IR and NMR to characterize reaction products and intermediates, as has been done for other chlorinated esters. researchgate.net
Refinement of Analytical Methodologies for Ultra-Trace Detection and Speciation
The ability to detect and quantify this compound at very low concentrations is essential for environmental monitoring and understanding its fate. Future research should focus on developing more sensitive and specific analytical methods.
Potential advancements could include:
Chromatographic Techniques: Developing and optimizing gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods, potentially coupled with mass spectrometry (MS) for definitive identification. slu.semdpi.com
Sample Preparation: Improving solid-phase extraction (SPE) techniques to isolate and concentrate the compound from complex matrices like soil and water. nih.gov
Halogen-Specific Detectors: Utilizing detectors like the halogen-specific detector (XSD) for enhanced selectivity in GC analysis. slu.se
| Analytical Technique | Potential Application for this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in environmental samples. |
| High-Performance Liquid Chromatography (HPLC) | Analysis of the compound and its more polar degradation products. |
| Solid-Phase Extraction (SPE) | Pre-concentration and cleanup of samples prior to analysis. |
Strategies for Environmental Mitigation and Sustainable Management
Given the persistence of many chlorinated organic compounds in the environment, developing effective strategies for the mitigation and management of this compound is paramount. researchgate.net Future research should explore both biological and chemical degradation methods.
Bioremediation: The use of microorganisms to break down chlorinated compounds is a promising approach. nih.govepa.govclu-in.orgaskesa.comnih.gov Research could focus on identifying or engineering microbes capable of degrading this compound through processes like reductive dechlorination. nih.gov
| Bioremediation Strategy | Description |
| Enhanced Reductive Dechlorination (ERD) | Stimulating anaerobic bacteria to replace chlorine atoms with hydrogen. askesa.com |
| Aerobic Co-metabolism | Using microorganisms that produce enzymes capable of degrading the compound while metabolizing another substrate. nih.gov |
Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive hydroxyl radicals to break down organic pollutants. nih.govacs.orgacs.org Studies could investigate the efficacy of various AOPs, such as UV/H₂O₂ or Fenton-based systems, for the complete mineralization of this compound. acs.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,3-dichloropropyl esters, and how can purity be validated?
- Methodology :
- Dichlorination of olefins : Use Ph2SO and (COCl)2 to introduce chlorine atoms to allylic or propargylic positions, as demonstrated for similar esters like (E)-2,3-dichloropropyl but-2-enoate .
- Validation : Confirm purity via <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy, comparing peaks to literature values (e.g., δ 7.04 ppm for vinyl protons in analogous esters) .
Q. Which analytical techniques are optimal for characterizing 2,3-dichloropropyl isohexanoate in complex matrices?
- Approach :
- NMR Spectroscopy : Resolve structural isomers by analyzing coupling constants (e.g., J = 15.6 Hz for trans-olefinic protons) .
- Chromatography : Employ GC-MS or LC-MS/MS with electrospray ionization for trace detection in environmental samples, adapting protocols used for tris(2,3-dichloropropyl) phosphate (TDCPP) .
Q. What in vitro models are suitable for preliminary neurotoxicity screening of chlorinated esters?
- Experimental Design :
- Use PC12 cells (rat adrenal pheochromocytoma cells) exposed to 2,3-dichloropropyl derivatives, measuring acetylcholinesterase inhibition or calcium signaling disruption, as applied to TDCPP .
- Compare results to positive controls like organophosphate pesticides to assess relative potency .
Advanced Research Questions
Q. How does the environmental persistence of this compound compare to structurally related organophosphate esters (OPEs)?
- Data Analysis :
- Half-life estimation : Conduct hydrolysis experiments at varying pH and temperature, referencing TDCPP’s stability in water (30°C solubility: 0.01%) .
- Bioaccumulation : Use log Kow values from QSAR models to predict partitioning in aquatic ecosystems, cross-referencing with TDCPP’s detection in sediment and biota .
Q. How can conflicting data on the immunotoxicity of chlorinated esters be reconciled?
- Critical Evaluation :
- Compare dose-response curves from in vivo studies (e.g., mouse models showing TDCPP-induced thymic atrophy ) with in vitro cytokine release assays.
- Investigate metabolic activation pathways using liver microsomes to identify reactive intermediates that may explain species-specific effects .
Q. What molecular mechanisms underlie the endocrine-disrupting potential of 2,3-dichloropropyl derivatives?
- Mechanistic Insight :
- Use receptor-binding assays (e.g., estrogen/androgen receptor transactivation) to test isohexanoate’s affinity, similar to TDCPP’s disruption of thyroid hormone transport proteins .
- Profile transcriptional changes via RNA-seq in zebrafish embryos to identify dysregulated pathways (e.g., steroidogenesis) .
Methodological Guidance
Q. How can trace levels of this compound be quantified in environmental samples?
- Protocol :
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges, optimized for OPEs in water and dust .
- Instrumentation : LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity, using deuterated TDCPP as an internal standard .
Q. What computational tools predict the biodegradation pathways of chlorinated esters?
- Tools :
- Apply EPI Suite’s BIOWIN model to estimate aerobic degradation rates, validated against experimental data for TDCPP .
- Use molecular docking simulations to assess enzymatic cleavage by microbial esterases .
Data Interpretation Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
